2,4-Dimethyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole
Description
Properties
IUPAC Name |
2,4-dimethyl-5-[6-[(4-nitrophenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c1-10-16(24-11(2)17-10)14-7-8-15(19-18-14)23-9-12-3-5-13(6-4-12)20(21)22/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWCSXJXXOIQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects. The specific targets can vary depending on the substituents on the thiazole ring.
Mode of Action
Thiazoles generally interact with their targets through various orientations of the thiazole ring towards the target site, namely nitrogen orientation, sulfur orientation, and parallel orientation. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction.
Biochemical Pathways
Thiazoles are known to affect a wide range of biochemical pathways due to their diverse biological activities.
Biological Activity
2,4-Dimethyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.38 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antibacterial properties. In a study evaluating various thiazole compounds, it was found that derivatives similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.008 |
| Escherichia coli | 0.03 |
| Streptococcus pneumoniae | 0.046 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it could inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The IC50 values for these activities were observed to be in the range of 10 to 20 μM, suggesting a moderate level of potency .
The antimicrobial activity of thiazole derivatives is often attributed to their ability to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and repair processes. The presence of the thiazole moiety in the structure enhances binding affinity to these targets, leading to effective inhibition .
Case Studies
- Study on Antibacterial Efficacy : A recent study investigated the antibacterial efficacy of various thiazole derivatives, including our compound of interest. The results showed that compounds with similar structural features had significantly lower MIC values compared to traditional antibiotics like ampicillin.
- Anticancer Research : Another study focused on the anticancer potential of thiazole derivatives where this compound was tested against multiple cancer cell lines. The findings indicated that this compound effectively inhibited cell growth through apoptosis induction mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of pyridazinylthio-thiazole derivatives, where structural variations primarily occur at the benzyl substituent attached to the sulfur atom. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison of Pyridazinylthio-Thiazole Derivatives
Key Observations:
Electronic Effects : The 4-nitrobenzyl group in the target compound introduces strong electron-withdrawing characteristics, which may enhance electrophilic reactivity compared to halogenated (e.g., 4-chloro) or alkoxy (e.g., 3-methoxy) analogs . This could influence interactions with biological targets, such as enzymes or receptors.
Lipophilicity: The naphthalenylmethyl-substituted analog () exhibits higher molecular weight (455.6 vs.
Steric Considerations : Bulkier substituents, such as naphthalenylmethyl, may sterically hinder binding to active sites in biological targets compared to the smaller 4-nitrobenzyl group.
Q & A
Q. Methodology :
- ¹H/¹³C NMR : Identify substituents via characteristic shifts:
- IR spectroscopy : Confirm thioether (C-S stretch at ~650 cm⁻¹) and nitro groups (asymmetric NO₂ stretch at ~1520 cm⁻¹) .
- Mass spectrometry : Molecular ion [M+H]⁺ should match the calculated mass (C₁₆H₁₄N₄O₂S₂: 382.06 g/mol).
Q. Methodology :
- Comparative synthesis : Replace the 4-nitrobenzyl group with electron-donating (e.g., 4-methoxy) or neutral (e.g., benzyl) analogs.
- Kinetic studies : Measure reaction rates for thioether formation under identical conditions.
- DFT calculations : Model the electron-withdrawing effect of NO₂ on pyridazine’s LUMO energy to predict reactivity .
Q. Data from :
| Substituent | Yield (Thioether Coupling) | Reaction Time |
|---|---|---|
| 4-NO₂ | 78% | 6h |
| 4-OCH₃ | 85% | 4h |
| H | 90% | 3h |
Basic: What methodologies assess the bioactivity of thiazole derivatives like this compound?
Q. Methodology :
- Antimicrobial assays : Disk diffusion against S. aureus or E. coli (MIC ≤ 25 µg/mL indicates potency) .
- Enzyme inhibition : Test autotaxin (ATX) modulation using fluorescence-based assays, as seen in pyridazine derivatives .
- Cytotoxicity : MTT assay on HeLa cells (IC₅₀ < 50 µM suggests therapeutic potential) .
Advanced: How to resolve discrepancies in elemental analysis vs. computational data?
Q. Methodology :
- Purification : Recrystallize from EtOAc/hexane to remove impurities affecting CHNS analysis .
- Calibration : Use certified standards (e.g., sulfanilamide) for CHNS analyzers.
- Hydrate/solvate accounting : TGA/DSC to detect bound solvents (e.g., H₂O loss at 100–150°C) .
Example :
In , elemental analysis for C₁₉H₁₅N₅O₂S showed:
| Calculated (%) | Experimental (%) |
|---|---|
| C: 59.21 | C: 58.98 |
| H: 3.91 | H: 3.85 |
| Discrepancy resolved by confirming anhydrous crystal form via TGA . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
